7-Chloro-3-(2-methoxyphenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one
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Overview
Description
7-Chloro-3-(2-methoxyphenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one is a heterocyclic compound that belongs to the quinazolinone family. This compound is characterized by the presence of a chloro group at the 7th position, a methoxyphenyl group at the 3rd position, and a sulfanyl group at the 2nd position of the quinazolinone core. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-3-(2-methoxyphenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-aminobenzamide with 2-methoxybenzaldehyde in the presence of a suitable catalyst to form the intermediate Schiff base. This intermediate is then subjected to cyclization with a thiol reagent, such as thiourea, under acidic conditions to yield the desired quinazolinone derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography. The choice of solvents, catalysts, and reaction conditions is crucial to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-3-(2-methoxyphenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide, thiourea, or primary amines under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted quinazolinone derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 7-Chloro-3-(2-methoxyphenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially inhibiting enzyme activity. The chloro and methoxyphenyl groups may contribute to the compound’s binding affinity and specificity for certain receptors or enzymes. The exact pathways and molecular targets can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
7-Chloro-3-(2-hydroxyphenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one: Similar structure but with a hydroxy group instead of a methoxy group.
7-Chloro-3-(2-methoxyphenyl)-2-methyl-3,4-dihydroquinazolin-4-one: Similar structure but with a methyl group instead of a sulfanyl group.
Uniqueness
7-Chloro-3-(2-methoxyphenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one is unique due to the presence of both the methoxyphenyl and sulfanyl groups, which can influence its chemical reactivity and biological activity. The combination of these functional groups can result in distinct pharmacological properties compared to other quinazolinone derivatives.
Properties
IUPAC Name |
7-chloro-3-(2-methoxyphenyl)-2-sulfanylidene-1H-quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O2S/c1-20-13-5-3-2-4-12(13)18-14(19)10-7-6-9(16)8-11(10)17-15(18)21/h2-8H,1H3,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSZVMGGWBNBGNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C(=O)C3=C(C=C(C=C3)Cl)NC2=S |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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